Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core with a ketone group at the 6-position and a methyl ester at the 3-position. This structure combines a strained bicyclic framework with functional groups that confer unique reactivity and physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)9-3-5-2-6(4-9)7(5)10/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGOGGGPHYPIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation using Ru (II) catalysis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques, ensuring high yield and purity. The double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate is a key step in the industrial preparation, allowing for the production of significant quantities .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Variation in Ester Groups
- Methyl vs. tert-Butyl Esters: Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate (C₉H₁₃NO₃) has a compact methyl ester, offering higher solubility in polar solvents compared to bulkier analogs.
Substituents at the 6-Position
- 6-Oxo (Ketone) : The ketone group in the target compound introduces electron-withdrawing effects, influencing ring puckering (as per Cremer-Pople parameters) and reactivity toward nucleophiles.
- 6-(2-Ethoxy-2-oxoethyl): This substituent in tert-Butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo...carboxylate (C₁₅H₂₅NO₄) adds steric bulk and a second ester moiety, expanding its utility in multi-step syntheses.
Structural Modifications in the Bicyclic Core
- Ring Size and Heteroatoms :
- 4-Thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., penicillins in ) replace one carbon with sulfur, altering electronic properties and biological activity. Sulfur’s larger atomic radius increases ring strain compared to the 3.1.1 system.
- 6-Oxa-3-azabicyclo[3.1.1]heptane () substitutes a bridgehead carbon with oxygen, enhancing rigidity and hydrogen-bonding capacity.
- Unsaturation : Compounds like N-(((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)... () incorporate double bonds, increasing planarity and reactivity in cycloaddition reactions.
Functional Group Diversity
- Aldehyde vs. Ester : tert-Butyl 6-formyl-3-azabicyclo...carboxylate (CAS 1818847-75-4) replaces the 6-oxo group with a formyl moiety, offering a reactive site for condensation or reduction reactions.
- Amino Substituents: tert-Butyl 1-amino-5-methyl-3-azabicyclo...carboxylate () introduces a basic amino group, enabling salt formation or further functionalization.
Comparative Data Table
Biological Activity
Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound characterized by its unique structural framework, which includes a six-membered ring fused to a five-membered nitrogen-containing ring. The molecular formula of this compound is with a molecular weight of approximately 211.26 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound includes a carboxylate functional group and an oxo group, which contribute to its chemical reactivity and potential biological activity. Its solubility in various solvents makes it suitable for synthetic applications and biological studies .
Table 1: Structural Features of Related Compounds
| Compound Name | CAS Number | Structural Features | Unique Properties |
|---|---|---|---|
| Methyl 2-oxo-3-azabicyclo[3.1.1]heptane | 1486519-88-3 | Bicyclic structure with oxo group | Potentially different biological activity |
| tert-butyl 6-hydroxymethyl-3-azabicyclo[3.1.1]heptane | Not available | Hydroxymethyl substitution | Enhanced solubility and reactivity |
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1]heptane | Not available | Hydroxymethyl group addition | Different pharmacological profiles |
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme interactions and potential therapeutic effects.
Enzyme Interactions
Initial studies have focused on the interactions of this compound with enzymes, particularly microbial lipases, which are known for their role in catalyzing reactions involving esters and other substrates. The compound's structure may allow it to act as an acyl donor in enzymatic reactions, potentially enhancing the efficiency of lipase-catalyzed processes .
Case Studies
A review of literature reveals several studies exploring the biological implications of similar compounds:
- Microbial Lipase Activity : Research has shown that compounds similar to methyl 6-oxo-3-azabicyclo[3.1.1]heptane can enhance the catalytic activity of microbial lipases, leading to more efficient biocatalytic processes .
- Pharmacological Profiles : Comparative studies suggest that variations in the structural features of bicyclic compounds can lead to distinct pharmacological profiles, indicating that methyl 6-oxo-3-azabicyclo[3.1.1]heptane may possess unique therapeutic benefits .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate?
- Methodological Answer : The compound is classified as a bicyclic building block, suggesting its synthesis likely involves cyclization strategies. A plausible route includes:
Ring-closing reactions : Utilize intramolecular amidation or esterification to form the bicyclic framework.
Protection/deprotection : Boc-protected intermediates (e.g., tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate analogs) may serve as precursors, with subsequent deprotection and esterification .
Catalytic methods : Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling steps to introduce substituents.
- Validation : Monitor reaction progress via TLC, HPLC, or LC-MS. Confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?
- Methodological Answer :
Crystal growth : Optimize solvent systems (e.g., slow evaporation of dichloromethane/hexane mixtures) to obtain single crystals.
Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
Structure refinement : Apply SHELX software (e.g., SHELXL) for solving and refining the structure. Validate bond lengths, angles, and torsions against the Cambridge Structural Database (CSD) .
- Example : Compare derived parameters (e.g., bicyclic ring puckering) with analogous azabicyclo compounds in the CSD to identify conformational deviations.
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Scenario : Discrepancies between NMR and computational (DFT) predictions.
- Resolution steps :
Variable Temperature (VT) NMR : Probe dynamic effects (e.g., ring-flipping) by acquiring spectra at 298 K and 223 K.
2D NMR (COSY, NOESY) : Confirm spin-spin couplings and spatial proximities to resolve stereochemical ambiguities.
Hybrid approaches : Combine experimental data with DFT-optimized geometries (using Gaussian or ORCA) to refine conformational models .
- Case study : For bicyclic lactams, VT-NMR has resolved axial/equatorial proton assignments in conflicting datasets .
Q. What computational strategies are employed to predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon).
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict susceptibility to nucleophilic attack.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen-bonding and steric effects .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) for reaction optimization.
Q. How can impurity profiling be systematically conducted for this compound?
- Methodological Answer :
- Chromatographic separation : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (210–254 nm).
- Mass spectrometry : Identify impurities via LC-MS/MS, focusing on common byproducts (e.g., de-esterified analogs or ring-opened derivatives).
- Pharmacopeial guidelines : Follow USP/EP standards for quantification, setting thresholds at ≤0.1% for unknown impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
